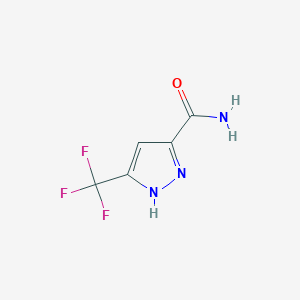

5-(Trifluoromethyl)pyrazole-3-carboxamide

Übersicht

Beschreibung

5-(Trifluoromethyl)pyrazole-3-carboxamide is a heterocyclic compound . It has the empirical formula C5H4F3N3O and a molecular weight of 179.10 . The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis .

Synthesis Analysis

The synthesis of trifluoromethyl group-containing pyrazole-3-carboxamide derivatives has been reported in several studies . The compound is synthesized and the structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . The synthesis involves various reactions including alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyrazole-3-carboxamide has been analyzed using various spectroscopic methods and elemental analysis . The InChI code for the compound is 1S/C5H4F3N3O/c6-5(7,8)3-1-2(4(9)12)10-11-3/h1H,(H2,9,12)(H,10,11) .

Chemical Reactions Analysis

The chemical reactions involving 5-(Trifluoromethyl)pyrazole-3-carboxamide have been studied . The compound undergoes various reactions including alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . The chemical selectivity and reactivity of the molecule, which helps to improve the stability of the molecule, are analyzed via NBO calculations .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide have been analyzed using various spectroscopic methods and elemental analysis . The compound has the empirical formula C5H4F3N3O and a molecular weight of 179.10 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The trifluoromethyl group, which is present in “5-(Trifluoromethyl)pyrazole-3-carboxamide”, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . For instance, Alpelisib, a drug used to treat certain types of breast cancer, contains a trifluoromethyl group .

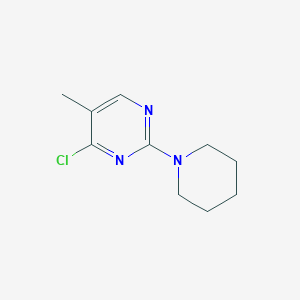

Synthesis of Disubstituted Pyrimidines

“5-(Trifluoromethyl)pyrazole-3-carboxamide” can be used in the synthesis of disubstituted pyrimidines . Pyrimidines are important compounds in biochemistry, as they are part of the structure of nucleotides.

Copper-Catalyzed Pyrazole N-Arylation

This compound may be used in copper-catalyzed pyrazole N-arylation . This process is important in the synthesis of various organic compounds.

Synthesis of Sodium Hydridotris

“5-(Trifluoromethyl)pyrazole-3-carboxamide” can be used in the synthesis of sodium hydridotris . This compound has potential applications in various chemical reactions.

Antifungal Activity

Pyrazole derivatives, such as “5-(Trifluoromethyl)pyrazole-3-carboxamide”, have shown antifungal activity . They can disrupt the cell membrane of mycelium, thus inhibiting the growth of fungi .

Cell Cycle Regulation

Some pyrazole derivatives can affect the cell cycle . For instance, a synthesized pyrazole derivative was found to delay the G0/G1 phase of the cell cycle .

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or acting as receptor antagonists .

Biochemical Pathways

Pyrazole derivatives have been shown to impact a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .

Result of Action

Pyrazole derivatives have been associated with a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyrazole-3-carboxamide. These factors could include pH, temperature, presence of other molecules, and the specific biological environment within the body .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-(Trifluoromethyl)pyrazole-3-carboxamide are not mentioned in the retrieved papers, there is an increase in interest for synthesizing pyrazole derivatives and analyzing their different properties in order to investigate possible applications of pyrazole derivatives .

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(4(9)12)10-11-3/h1H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCQBYSIGOKBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)